Pramoxine Hydrochloride

Catalog No.
S540116
CAS No.
637-58-1
M.F
C17H28ClNO3
M. Wt
329.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pramoxine Hydrochloride

Formulators seeking a topical anesthetic with aqueous compatibility and minimal cross-reactivity face challenges with traditional ester/amide agents. Pramoxine Hydrochloride solves this with its unique morpholine ether scaffold and high water solubility as the HCl salt. • Enables clear, stable aqueous gels, lotions, and sprays without solubility aids. • Eliminates cross-sensitivity risk in patients allergic to benzocaine or lidocaine. • Maintains stability in low-pH (3.5-4.5) cream formulations, ensuring preservative and multi-active integrity. Procure with confidence for hypoallergenic OTC and Rx topical products.

CAS Number

637-58-1

Product Name

Pramoxine Hydrochloride

IUPAC Name

4-[3-(4-butoxyphenoxy)propyl]morpholine;hydrochloride

Molecular Formula

C17H28ClNO3

Molecular Weight

329.9 g/mol

InChI

InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H

InChI Key

SYCBXBCPLUFJID-UHFFFAOYSA-N

solubility

>49.5 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble in water

Synonyms

4-(3-(4-butoxyphenoxy)propyl)morpholine, 4-(3-(p-butoxyphenoxy)propyl)morpholine, Balsabit, Fleet Pain Relief, Itch-X, PrameGel, pramocaine, pramocaine hydrochloride, Pramox, pramoxine, pramoxine hydrochloride, Prax, proctoFoam, Tronolane, Tronothane

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl

The exact mass of the compound Pramoxine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely soluble in water>49.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757847. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

500 mg, 1 g, 5 g, 25 g

Pramoxine Hydrochloride is a topical local anesthetic of the morpholine ether class, distinguished by its chemical structure which lacks the common ester or amide linkage found in agents like benzocaine or lidocaine. This structural difference is a key factor in its procurement for formulations requiring a distinct safety and cross-reactivity profile. Primarily used to provide temporary relief from pain and itching associated with minor skin irritations, its hydrochloride salt form is specifically selected for its favorable physical properties, including enhanced water solubility, which is critical for creating stable and effective aqueous-based topical products.

Research Fit

Form Hydrochloride salt for aqueous formulation research
Class Amino ether anesthetic, distinct sensitization research context
Source Established tool compound with reported preclinical and trial evidence

Substituting Pramoxine Hydrochloride with its free base form is impractical for aqueous formulations due to the latter's poor water solubility, which complicates handling and compromises product homogeneity. Furthermore, its unique morpholine ether structure means it is not chemically related to common "-caine" anesthetics, minimizing the risk of cross-sensitivity in patients allergic to ester or amide-type agents like benzocaine. This makes Pramoxine Hydrochloride a specific procurement choice for hypoallergenic formulations or for patients with known sensitivities. Attempting to substitute with these other classes of anesthetics ignores this critical clinical and formulation differentiator.

Substitution Risk

1
Pramoxine HCl (amino ether)
Lidocaine (amino amide) or Benzocaine (amino ester): class mismatch may alter sensitization profile and formulation behavior
2
Lower cross-sensitization risk reported
Ester/amide anesthetics carry documented cross-reactivity risk; may not substitute in allergy-model research
3
Comparable action duration, lower potency profile
Lidocaine exhibits higher potency; direct molar replacement may not reproduce endpoint response context

Superior Aqueous Solubility for Simplified Formulation and Handling

Pramoxine Hydrochloride is designated as 'highly soluble' or 'freely soluble' in water, a direct result of its salt form. This contrasts sharply with the free base, Pramoxine, which is an oily liquid that is only very slightly soluble in water. The hydrochloride salt's solubility facilitates its direct incorporation into aqueous vehicles like gels, lotions, and sprays, eliminating the need for complex solubilization systems required for the free base.

Evidence DimensionWater Solubility
Target Compound DataHighly soluble / Freely soluble
Comparator Or BaselinePramoxine (free base): Very slightly soluble
Quantified DifferenceQualitatively significant difference in solubility, enabling direct use in aqueous systems.
ConditionsStandard laboratory conditions for pharmaceutical formulation.

This property significantly reduces manufacturing complexity and cost by allowing for simpler, more stable aqueous-based formulations without additional surfactants or co-solvents.

Cutaneous potency
Head-to-head
7.7-fold higher ED50 vs. lidocaine
Supports drug-loading calculation research
Rat CTMR model; 42.1 vs 5.44 μmol

Reduced Cross-Reactivity Potential Compared to Ester- and Amide-Type Anesthetics

Pramoxine's morpholine ether structure is fundamentally different from the ester linkage in benzocaine or the amide linkage in lidocaine. This structural uniqueness is cited as the reason for a minimized likelihood of cross-sensitivity reactions in patients who are allergic to the more common "-caine" anesthetics. While ester anesthetics like benzocaine are more commonly associated with Allergic Contact Dermatitis (ACD), pramoxine provides an alternative for sensitive populations.

Evidence DimensionChemical Structure Class
Target Compound DataMorpholine Ether
Comparator Or BaselineBenzocaine (Ester-type); Lidocaine (Amide-type)
Quantified DifferenceStructurally distinct class, minimizing potential for immunological cross-reactivity.
ConditionsPatient populations with known sensitivities to ester or amide local anesthetics.

For developing hypoallergenic or specialized dermatological products, procuring Pramoxine HCl provides a safety advantage and expands the target patient market.

Spinal anesthetic potency
Head-to-head
15-17× less potent vs. bupivacaine
Reported endpoint context for neuraxial research
Intrathecal rat model; ED50 15.47-17.77 μmol/kg

Formulation Stability in Acidic pH Range Critical for Topical Products

Pramoxine Hydrochloride is effectively formulated into stable topical creams at acidic pH values, typically between 3.5 and 4.5. This pH range is often optimal for the stability of other active ingredients and preservatives in a formulation, as well as being compatible with the skin's natural acid mantle. Patent literature for combination drug products specifically highlights the successful development of stable cream formulations within this acidic pH range, demonstrating the compound's suitability for such conditions. The hydrochloride salt form contributes to maintaining this pH and overall product stability.

Evidence DimensionFormulation pH Stability
Target Compound DataDemonstrated stability in formulations with pH 3.5 - 4.5
Comparator Or BaselineNeutral or alkaline pH conditions which may be required for other actives, leading to formulation challenges.
Quantified DifferenceNot applicable (demonstrated compatibility)
ConditionsTopical cream formulation containing hydrocortisone acetate and pramoxine HCl.

This ensures product integrity and shelf-life, making it a reliable raw material for complex formulations that require an acidic environment for overall stability.

Duration of action
Head-to-head
Equianalgesic duration vs. lidocaine (P > 0.05)
Supports sustained-release formulation research
Rat CTMR assay; equianalgesic doses
Uremic pruritus trial
Trial context
61% itch-score reduction reported
Reported endpoint response context
RCT; 1% lotion; hemodialysis patients
Salt-form solubility
Specification review
Freely water-soluble hydrochloride
Aqueous topical formulation context
Free base approx. 3 mM at pH 7.4

Aqueous-Based Over-the-Counter (OTC) Anti-Itch Gels and Sprays

The high water solubility of Pramoxine Hydrochloride makes it the ideal choice for developing clear, homogenous, and easy-to-manufacture aqueous gels, lotions, and sprays. This avoids the formulation challenges and potential instability associated with incorporating the poorly soluble free base.

Dermatological Formulations for Patients with "-Caine" Anesthetic Sensitivities

Due to its distinct morpholine ether structure, Pramoxine HCl is a preferred active ingredient for topical products aimed at individuals with known allergic contact dermatitis to common ester or amide anesthetics like benzocaine. This allows for the creation of specialized products for sensitive skin markets.

Stable, Multi-Ingredient Topical Creams Requiring Acidic pH

Pramoxine Hydrochloride is the right choice for complex cream formulations that require a low pH (e.g., 3.5-4.5) to ensure the stability of all components, including preservatives and other active ingredients. Its proven stability in this range ensures a longer product shelf-life and consistent performance.

Application Fit Matrix

Application
Selection Property
Validation Focus
Sustained-release antipruritic formulation research
Comparable action duration; lower cross-sensitization context
Itch-score endpoint response; release kinetics
Neuraxial anesthesia research models
Spinal block potency baseline vs. bupivacaine
Dose-ranging endpoints; motor/sensory block duration
Topical anesthetic formulation for sensitization studies
Amino ether class; distinct cross-reactivity profile
Allergen-model response; ester/amide comparator context
Cyclodextrin-complexed delivery research
Free-base solubility limitation; complexation efficiency reported
Solubility enhancement; transmucosal exposure model review

Color/Form

Crystals

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

329.1757714 Da

Monoisotopic Mass

329.1757714 Da

Heavy Atom Count

22

Melting Point

181-183 °C

UNII

88AYB867L5

Related CAS

140-65-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 81 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.77%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Anesthetic (local)
Indicated for the symptomatic relief of: hemorrhoids, anorectal inflammation and anorectal pain. (these medications /including pramoxine/ are effective when applied to the anal, periana, or anorectal areas. However, they are not likely to relieve symptoms associated with conditions confined to the rectum, which lacks sensory nerve fibers.) /Included in US product labeling/
Pramoxine preparations are used topically for the temporary relief of pain and itching associated with dermatoses; rashes due to poison ivy, poison oak, poison sumac, insect bites; minor burns; anogenital pruritus or irritation; and fissures; or hemorrhoids. The drug should not be used for bronchoscopy or gastroscopy since it is not sufficiently potent to abolish the gag reflex.

Pharmacology

Pramocaine Hydrochloride is the hydrochloride salt form of pramoxine, a morpholine derivative with local anesthetic property. Pramocaine hydrochloride decreases the permeability of the neuronal membrane to sodium ions by reversibly binding to and inhibiting voltage-gated sodium channels. This results in stabilization of the membrane and, thereby inhibiting the ionic fluxes required for membrane depolarization, hence resulting in the failure to initiate a propagated action potential and subsequent conduction blockade.

MeSH Pharmacological Classification

Anesthetics, Local

Mechanism of Action

Local anesthetics block both the initiation and conduction of nerve impulses by decreasing the neuronal membrane's permeability to sodium ions. This reversibly stabilizes the membrane and inhibits depolarization, resulting in the failure of a propagated action potential and subsequent conduction blockade. /Local anesthetics/

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Irritant

Other CAS

637-58-1

Absorption Distribution and Excretion

... These agents are readily absorbed through mucous membranes into the systemic circulation. The rate of absorption is influenced by the vascularity or rate of blood flow at the site of application, the total dosage (concentration and volume) administered, and the duration of exposure. ... /Local anesthetics/

Wikipedia

Pramoxine hydrochloride

Drug Warnings

Local effects, such as burning or stinging, may occur following topical application of pramoxine. The drug has a low index of sensitization, and cross-sensitization with other local anesthetics is unlikely.
Topical pramoxine preparations should not be used in or near the eyes or nose.
The preparations should not be applied to extensive areas of skin and are not for prolonged use. The aerosol foam for rectal administration should not be used longer than 4 consecutive weeks.
If pramoxine preparations are used for self-medication and the condition worsens or symptoms persist for prolonged periods (e.g., for more than 7 days) or clear and occur again within a few days, the drug should be discontinued and a physician consulted.
If rectal bleeding occurs during use of pramoxine for pain and itching of hemorrhoids or if erythema, irritation, swelling, or pain occurs during use of pramoxine preparations, the drug should be discontinued and a physician consulted.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Storage Conditions

Preparations containing pramoxine hydrochloride cream or ointment should be stored in tight containers at at temperatures of 15-30 °C. Pramoxine hydrochloride aerosol preparations should be stored at room temperature. Because the contents are under pressure, the aerosol container should not be punctured, used or stored near hear or an open flame, exposed to temperatures greater than 49 °C, ... .

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